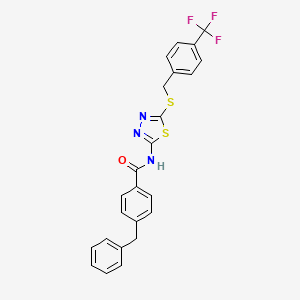![molecular formula C13H12F3N3O4 B2609416 ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate CAS No. 866149-41-9](/img/structure/B2609416.png)
ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate is a chemical compound with the molecular weight of 284.2 . The IUPAC name for this compound is 2- (5-oxo-4- (4- (trifluoromethoxy)phenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered 1,2,4-triazole ring and a six-membered phenyl ring . The molecule contains a total of 36 bonds, including 21 non-H bonds, 9 multiple bonds, 3 double bonds, and 6 aromatic bonds .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research on the synthesis and characterization of triazole derivatives, including ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate, reveals its potential in the development of new chemical entities. Studies detail the reaction processes, yield optimization, and structural analysis using various spectroscopic techniques to understand the compound's physicochemical properties. For instance, the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters have been explored, highlighting the enzymatic activity of the newly prepared compounds (Abd & Awas, 2008).
Antimicrobial and Antioxidant Activities
Several studies have focused on the synthesis of triazole derivatives to evaluate their antimicrobial and antioxidant activities. For example, a synthesis approach led to compounds with significant antioxidant ability, tested against standard controls and showing promising results (Šermukšnytė et al., 2022). Another study synthesized new biheterocyclic triazole derivatives, assessing their antimicrobial activity, and found variable inhibition effects on bacterial strains, although no antifungal activity was observed (Bektaş et al., 2010).
Corrosion Inhibition
Research into the ecological applications of triazole derivatives for corrosion inhibition in industrial metals has been conducted. Novel ecological triazole derivative corrosion inhibitors were investigated for their efficacy against mild steel corrosion in acidic solutions, demonstrating high inhibition performance and shedding light on the adsorption mechanism of these compounds on steel surfaces (Nahlé et al., 2021).
Crystal Structure Analysis
The crystal structure of triazole derivatives provides insights into the molecular interactions and stability of these compounds. Detailed X-ray diffraction techniques and spectroscopic studies have been employed to characterize the molecular structure, revealing intermolecular hydrogen bonding and π-π stacking interactions that stabilize the compound's crystal packing (Ahmed et al., 2013; Şahin et al., 2014).
Propriétés
IUPAC Name |
ethyl 2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4/c1-2-22-11(20)7-19-12(21)18(8-17-19)9-3-5-10(6-4-9)23-13(14,15)16/h3-6,8H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYCADHPSLIDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C=N1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326698 |
Source


|
| Record name | ethyl 2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-41-9 |
Source


|
| Record name | ethyl 2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2609341.png)


![6-(1-(2-(benzyl(ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/structure/B2609345.png)


![3-(4-bromobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609349.png)


